molecular formula C14H19NO5S B2538062 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide CAS No. 874623-27-5

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide

Cat. No. B2538062
CAS RN: 874623-27-5
M. Wt: 313.37
InChI Key: GGLCKKHXWAVUPW-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide, also known as DTTMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTMA belongs to the class of thiol-containing compounds, which have been shown to possess various biological activities. In

Scientific Research Applications

Computational and Pharmacological Evaluation

  • Pharmacological Potential : A study by M. Faheem (2018) explored the potential of certain novel derivatives, including compounds related to N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide. These compounds demonstrated potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions.

Thiol-Selective Reagents

  • Biological Compatibility : Xiaofei Chen et al. (2017) discovered heteroaromatic alkylsulfones, such as MSTP, as highly reactive thiol-blocking reagents suitable for biological applications, emphasizing the significance of selective thiol reactions in biological research Chen et al., 2017.

HPLC Determination of Thiols

  • Fluorogenic Labeling : R. Gatti et al. (1990) utilized a compound similar to N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide for the fluorogenic labeling of biologically important thiols in high-performance liquid chromatography Gatti et al., 1990.

o-Methoxyphenols in Antioxidant and Anticancer Applications

  • Biological Activity and ROS Formation : A study by S. Fujisawa et al. (2005) on o-methoxyphenols, closely related to the 4-methoxyphenoxy group in the compound , revealed their potential in radical-scavenging, intracellular reactive oxygen species (ROS) formation, and as chemopreventive and anticancer agents Fujisawa et al., 2005.

Anti-Inflammatory and Analgesic Agents

  • Synthesis of Related Compounds : A. Abu‐Hashem et al. (2020) synthesized novel compounds related to N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide, demonstrating significant anti-inflammatory and analgesic activities Abu‐Hashem et al., 2020.

Applications in Protein Modification

  • Thiol-Reactive Reagents : Y. Lee et al. (1976) developed thiol-reactive reagents for attaching sugars to proteins, an application area that could potentially involve compounds like N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide Lee et al., 1976.

High-Performance Liquid Chromatography and Thiol Analysis

  • Thiol Analysis : Hong Wang et al. (2004) developed new thiol-reactive derivatizing reagents, emphasizing the importance of selective thiol analysis in liquid chromatography Wang et al., 2004.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-15(11-7-8-21(17,18)10-11)14(16)9-20-13-5-3-12(19-2)4-6-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLCKKHXWAVUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-methoxyphenoxy)-N-methylacetamide

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